(1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol
Description
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(1-benzyl-5-propyltriazol-4-yl)methanol |
InChI |
InChI=1S/C13H17N3O/c1-2-6-13-12(10-17)14-15-16(13)9-11-7-4-3-5-8-11/h3-5,7-8,17H,2,6,9-10H2,1H3 |
InChI Key |
XHXHCXGYJWZFOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=NN1CC2=CC=CC=C2)CO |
Origin of Product |
United States |
Preparation Methods
Key Starting Materials:
- Azides : Benzyl azide derivatives are commonly used, synthesized from benzyl halides via nucleophilic substitution with sodium azide.
- Alkynes : Propargyl derivatives or alkynes bearing the desired substituents (e.g., propyl groups) serve as the other reactant in the cycloaddition.
Preparation of Benzyl Azide Intermediate
- Benzyl halide to benzyl azide conversion : Commercial benzyl halides (e.g., benzyl bromide) are reacted with sodium azide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
C6H5CH2X + NaN3 → C6H5CH2N3 + NaX
(X = Br, Cl)
- Reaction conditions are typically mild, with reaction times ranging from 2-24 hours.
- Purification involves extraction and recrystallization or chromatography.
Synthesis of 1,2,3-Triazole Core via CuAAC
- The azide (benzyl azide) reacts with a terminal alkyne bearing the propyl group, such as propargyl alcohol derivatives or protected equivalents.
- Copper(I) catalysts (e.g., CuSO4·5H2O with sodium ascorbate) facilitate the cycloaddition under aqueous or mixed solvents.
- Solvent: t-Butanol/water (2:1)
- Catalyst: CuSO4·5H2O with sodium ascorbate
- Temperature: Ambient or slightly elevated (~25-50°C)
- Duration: 8-24 hours
- Formation of the 1,4-disubstituted 1,2,3-triazole with high regioselectivity.
- React benzyl azide with propargyl alcohol derivatives to yield benzyl-1H-1,2,3-triazol-4-yl)methanol intermediates.
Introduction of the Methanol Group:
- The 4-position of the triazole ring can be functionalized via nucleophilic substitution or direct attachment of methanol derivatives.
- A common approach involves using halogenated intermediates (e.g., 4-chloromethyl derivatives) followed by nucleophilic substitution with methanol or methylating agents.
- Direct synthesis from precursors bearing the methanol group, such as 4-(chloromethyl) derivatives, which are then reacted with methanol under basic conditions.
Summary of Preparation Methods
| Method | Key Reagents | Reaction Type | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Azide-Alkyne Cycloaddition (CuAAC) | Benzyl halide, sodium azide, terminal alkyne, CuSO4, sodium ascorbate | [3+2] Cycloaddition | Mild, aqueous, room temp | High regioselectivity, high yield | Requires pre-synthesis of azide and alkyne |
| Nucleophilic Substitution | Halogenated intermediates, methanol | SN2 | Reflux, basic conditions | Straightforward, efficient | Limited to suitable halogenated precursors |
| Direct Functionalization | 4-Chloromethyl derivatives, methanol | Nucleophilic substitution | Mild heating | Precise control over substitution | Needs specific intermediates |
Data Tables and Research Findings
Table 1: Typical Reagents and Conditions for Synthesis
Research Findings:
- The CuAAC method is the most versatile and widely adopted for synthesizing 1-benzyl-1,2,3-triazole derivatives, including those with additional substituents like propyl and methanol groups.
- The use of greener solvents and catalytic systems has been emphasized in recent studies, aligning with sustainable chemistry principles.
- Functionalization at the 4-position often employs halogenated intermediates, allowing for subsequent nucleophilic substitution with methanol.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Benzyl-5-propyl-1H-1,2,3-triazol-4-carboxylic acid
Reduction: 1-Benzyl-5-propyl-1,2,3-triazoline
Substitution: Various substituted triazoles depending on the reagents used
Scientific Research Applications
(1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloproteins. Additionally, the benzyl and propyl groups may enhance the compound’s binding affinity to hydrophobic pockets in proteins, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs include:
(1-Cyclopropyl-5-ethyl-1H-1,2,3-triazol-4-yl)methanol (): Substituted with cyclopropyl (1-position) and ethyl (5-position) groups.
(2-(4-Fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol (): Features a fluorophenyl group at the 2-position.
1,3,4-Thiadiazole and thiazole derivatives (): Fused or conjugated triazole systems with varied heterocyclic substitutions.
*Note: Data for the target compound are inferred from structural analogs.
Crystallographic and Intermolecular Interactions
- Crystal Packing : Fluorophenyl-substituted triazoles () exhibit C–H⋯O and C–F⋯π interactions, while hydroxymethyl groups form O–H⋯O hydrogen bonds. The benzyl group in the target compound may introduce π-π stacking or C–H⋯π interactions, altering solubility and stability .
- Refinement Tools : SHELXL () and WinGX/ORTEP () are widely used for structural determination. These tools highlight the importance of accurate crystallographic data in understanding substituent effects on molecular conformation .
Substituent Effects
Biological Activity
(1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, characterized by a five-membered heterocyclic structure that incorporates three nitrogen atoms. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a benzyl group and a propyl substituent, which may enhance its solubility and bioavailability compared to other triazole derivatives.
- Molecular Formula : C₁₃H₁₇N₃O
- Molecular Weight : 231.29 g/mol
The presence of the hydroxymethyl group alongside the triazole ring contributes to its potential interactions with various biological targets.
Anticancer Activity
Research indicates that (1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol exhibits significant anticancer properties. It interacts with tubulin by binding to the colchicine site, disrupting microtubule dynamics essential for cell division. This mechanism leads to apoptosis in cancer cells.
In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H460 (Lung Cancer) | 7.69 | Induces ROS and causes cell cycle arrest |
| HL-60 (Leukemia) | 3.4 | Apoptosis through mitochondrial pathways |
| MDA-MB-231 (Breast Cancer) | 25.1 | Disruption of microtubule dynamics |
These results suggest that the compound could serve as a promising candidate for further development in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of (1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol can be attributed to its structural characteristics:
- Hydroxymethyl Group : Enhances solubility and potential interactions with enzymes.
- Benzyl and Propyl Substituents : Influence binding affinity to protein targets.
Computational studies using methods like PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit a range of pharmacological effects based on its molecular structure .
Case Studies
A notable study investigated the effects of various triazole derivatives on cancer cell lines. The study found that compounds similar to (1-Benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol exhibited varying degrees of cytotoxicity against multiple cancer types. The therapeutic index was particularly favorable for lung cancer cells, indicating a selective toxicity towards malignant cells over normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
